6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride
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Overview
Description
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride is an organic compound belonging to the class of n-arylpiperazines. This compound is characterized by the presence of a piperazine ring attached to a quinoline structure, with methoxy groups at the 6 and 7 positions. It is often used in pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 6 and 7 positions using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide.
Attachment of Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Prazosin Hydrochloride: An antihypertensive agent with a similar quinoline structure.
Terazosin Hydrochloride: Used to treat benign prostatic hyperplasia and hypertension.
Doxazosin Mesilate: Another antihypertensive agent with structural similarities.
Uniqueness
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activities, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H20ClN5O2, with a molecular weight of 325.79 g/mol. The compound features a quinoline core substituted with methoxy groups and a piperazine moiety, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of the quinoline structure exhibit promising anti-inflammatory effects. A study evaluated various piperazine derivatives, including compounds similar to this compound. These compounds showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, some derivatives achieved up to 87% inhibition of TNF-α at a concentration of 10 µM , compared to 71% inhibition by dexamethasone at 1 µM .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone | 71% at 1 µM | 84% at 1 µM |
Compound A (similar structure) | 65% at 10 µM | 70% at 10 µM |
2. Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Studies indicate that certain piperazine derivatives exhibit potent antibacterial and antifungal activities. For instance, some compounds demonstrated 2 to 2.5-fold greater potency than standard antibiotics like ciprofloxacin and miconazole at a minimum inhibitory concentration (MIC) of 10 µg/mL .
3. Anticancer Potential
Emerging research suggests that quinoline derivatives can act as anticancer agents. The mechanism often involves the inhibition of specific kinases associated with cancer progression. For example, studies have shown that related compounds can inhibit the activity of receptor tyrosine kinases, which are critical in various cancers . The binding affinity and selectivity towards these targets make them promising candidates for further development.
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
- Anti-inflammatory Study : A series of piperazine derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated that modifications on the quinoline scaffold significantly enhanced anti-inflammatory activity.
- Antimicrobial Evaluation : In a comparative study against standard antimicrobial agents, specific derivatives showed remarkable activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents.
Properties
Molecular Formula |
C15H21ClN4O2 |
---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
6,7-dimethoxy-N-piperazin-1-ylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-20-13-9-11-3-4-15(17-12(11)10-14(13)21-2)18-19-7-5-16-6-8-19;/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18);1H |
InChI Key |
SKBABQHFLJTFPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)NN3CCNCC3)OC.Cl |
Origin of Product |
United States |
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